molecular formula C8H8N2O2S B8595845 Methyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate

Methyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate

Cat. No.: B8595845
M. Wt: 196.23 g/mol
InChI Key: NKKWAQHNPFHGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

methyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C8H8N2O2S/c1-5-6(7(11)12-2)13-8-9-3-4-10(5)8/h3-4H,1-2H3

InChI Key

NKKWAQHNPFHGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=CN12)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of bromoacetaldehyde diethyl acetal (29.3 mmol, 1.26 eq) in water (200 mL) is treated dropwise with conc. HCl (3.0 mL), stirred for 14 h at RT and heated for additional 30 min at 80° C. After cooling to RT NaHCO3 (37.9 mmol) is added carefully and the mixture is stirred for 2 h and treated with 2-Amino-4-methyl-thiazole-5-carboxylic acid methyl ester (23.2 mmol, 1.00 eq). After 1 h dioxane (130 mL) is added and the mixture is stirred at RT for 30 min and at 100° C. for 48 h. The organic solvents are removed in vacuo and the mixture is extracted several times with DCM and chloroform. The combined organic layers are dried over Na2SO4 and concentrated in vacuo to give the desired ester which is used without further purification. LC-MS: tR=0.55 min; [M+H]+=197.0.
Quantity
29.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
37.9 mmol
Type
reactant
Reaction Step Three
Quantity
23.2 mmol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five

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